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2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

Molecular docking Binding pose Conformational analysis

Researchers often face SAR misinterpretation when using generic 2-pyridyl-quinazolinones that promiscuously target the Arg93A subpocket. This compound solves that issue via its unique 6-methyl-2-pyridyl group, which sterically directs the 4-methoxyphenyl moiety toward the Tyr37C subpocket (as shown in HsMetAP1 docking models), preventing off-target orientation. - Binding Selectivity: Enforces Tyr37C-directed pose; avoids Arg93A orientation common to 3-methyl or unsubstituted pyridyl analogs. - Screening Utility: Validated for PAMPA/Caco-2 permeability assays; optimal lipophilicity/H-bond balance vs. dihydro (CAS 345990-72-9) or low-MW analogs. - Reliable Supply: Custom-synthesized with full characterization; rapid global delivery for antimicrobial (CLSI) and antiproliferative screening workflows.

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
Cat. No. B5746197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H17N3O2/c1-14-6-5-9-19(22-14)24-20(15-10-12-16(26-2)13-11-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3
InChIKeyYAFLCGYSUXZWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone – Structural and Procurement Overview


2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone (C21H17N3O2, MW 343.4 g/mol) is a fully unsaturated 2,3-disubstituted 4(3H)-quinazolinone bearing a 4-methoxyphenyl group at position 2 and a 6-methyl-2-pyridyl group at position 3 [1]. The quinazolinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, and CNS-modulating activities across numerous studies [2]. This specific substitution pattern—combining an electron-donating 4-methoxyphenyl at C2 with a sterically constrained 6-methylpyridyl at N3—generates a unique conformational profile absent in common in-class analogs.

Substitution-driven binding pose 6-methylpyridyl directs 4-methoxyphenyl orientation toward Tyr37C, distinct from unsubstituted or 3-methyl analogs
Privileged scaffold context Quinazolinone core supports antimicrobial, anticancer, and anti-inflammatory research applications across class
Physicochemical differentiation 4-Methoxyphenyl group adds H-bond acceptor and lipophilicity not present in furyl, methyl, or unsubstituted phenyl comparators

Why Generic Substitution Fails for This Quinazolinone


Within the 2-pyridyl-4(3H)-quinazolinone class, even minor positional or electronic modifications generate substantial differences in target binding, selectivity, and physicochemical behavior that preclude simple interchange. The 6-methyl substituent on the pyridine ring—as opposed to the more common 3-methyl or unsubstituted pyridyl variants—forces a distinct binding-pose orientation of the 4-methoxyphenyl group, directing it toward a different subpocket (Tyr37C vs. Arg93A) in docking models [1]. Simultaneously, the 4-methoxyphenyl at C2 provides a larger hydrophobic surface area, altered H-bond acceptor count, and higher lipophilicity compared to the furyl, methyl, or unsubstituted phenyl analogs frequently encountered in screening libraries . These differences directly impact both in silico screening outcomes and in vitro potency, making the target compound a non-fungible entity within any structure–activity relationship campaign.

6-Methylpyridyl orientation specificity

Removal or relocation of the 6-methyl group (to 3-methyl or unsubstituted pyridine) redirects the 4-methoxyphenyl binding pose from Tyr37C to Arg93A; docking-predicted target engagement may not transfer.

4-Methoxyphenyl vs. simpler 2-aryl comparators

Furyl, methyl, or phenyl analogs lack the methoxy H-bond acceptor and exhibit lower lipophilicity, shifting permeability and solubility profiles in screening cascades.

Non-fungible in SAR expansion

The specific 6-methyl/4-methoxyphenyl combination cannot be assumed from class-level quinazolinone SAR; direct substitution with positional isomers may mislead structure–activity interpretation.

Quantitative Differentiation Evidence for Compound Selection


6-Methylpyridyl Directs 4-Methoxyphenyl Binding Pose Toward Tyr37C

In a head-to-head docking comparison of pyridinylquinazoline inhibitors of human MetAP1, the addition of a 6-methyl group on the pyridine ring (as present in the target compound) caused a complete reorientation of the 4-methoxyphenyl substituent. In the unsubstituted pyridine analog (26j), the 4-methoxyphenyl group aligned toward Arg93A. With the 6-methyl substitution (26k), the 4-methoxyphenyl group aligned toward Tyr37C instead, indicating a distinct binding mode [1]. This conformational shift predicts differential target engagement and selectivity that cannot be replicated by 3-methyl, 4-methyl, or unsubstituted pyridyl analogs.

Binding pose reorientation
Head-to-head
6-methyl: 4-MeOPh → Tyr37C
Unsubstituted pyridine: 4-MeOPh → Arg93A
Complete subpocket reorientation predicts differential MetAP1 target engagement
Docking against HsMetAP1 crystal structure; J Med Chem 2012, Figure 10
Molecular docking Binding pose Conformational analysis MetAP1 inhibition

Molecular Weight and Lipophilicity vs. 2-Furyl and 2-Methyl Analogs

The target compound (MW 343.4 g/mol, C21H17N3O2) possesses a significantly higher molecular weight and predicted lipophilicity compared to its closest commercially available 3-(6-methyl-2-pyridyl) analogs. The 2-furyl analog (2-(2-furanyl)-3-(6-methyl-2-pyridinyl)-4-quinazolinone, CHEBI:105298) has MW 303.3 g/mol [1], while the 2-methyl analog (2-methyl-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, CAS 2915-98-2) has MW 251.3 g/mol . The 4-methoxyphenyl group adds a hydrogen-bond acceptor (methoxy oxygen) and substantial hydrophobic surface area not present in these simpler analogs. The dihydro comparator (2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, CAS 345990-72-9) has MW 315.4 g/mol and measured logP 4.16 , but lacks both the 4-methoxy substituent and the fully aromatic quinazolinone core, making it pharmacokinetically distinct.

MW & lipophilicity vs. analogs
Cross-study comparable
Target MW 343.4 g/mol; 4 H-bond acceptors
Furyl analog: MW 303.3
Methyl analog: MW 251.3
Dihydro comparator: MW 315.4, logP 4.16
Higher MW, added H-bond acceptor differentiate permeability and protein-binding context
Physicochemical data from ChEBI, ChemSrc, ChemSpider; no unified experimental dataset
Physicochemical properties Lipophilicity Molecular weight Drug-likeness

Steric Effects of 6-Methyl vs. 3-Methyl Pyridine Substitution

The target compound positions the methyl group at the 6-position of the 2-pyridyl ring, adjacent to the quinazolinone N3 attachment point, creating a sterically constrained environment around the N3–C2 bond. The positional isomer—2-(4-methoxyphenyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone—places the methyl group at the 3-position, distal from the attachment point. This positional difference alters the dihedral angle between the pyridine and quinazolinone rings, affecting conjugation and the spatial presentation of the 4-methoxyphenyl group [1]. The 6-methyl group exerts a greater steric influence on the rotational freedom of the N3 substituent compared to the 3-methyl isomer, with implications for both ground-state geometry and target-bound conformation. The 6-methyl isomer also exhibits a distinct InChI (InChI=1S/C21H17N3O2/c1-14-6-5-9-19(22-14)24-20... vs. InChI=1S/C21H17N3O2/c1-14-6-5-13-22-19(14)24-20... for the 3-methyl isomer), confirming non-identical connectivity [2].

Steric environment 6-Me vs. 3-Me
Class-level inference
Qualitative steric difference; no quantitative dihedral angle data available for this compound pair
6-methyl ortho-like effect may restrict N3–pyridyl rotation more than 3-methyl isomer
InChI connectivity confirms non-identical structures; binding pose inference from J Med Chem 2012
Positional isomerism Steric effects Electronic effects SAR

Antimicrobial and Cytotoxic Activity of 2-Pyridylquinazolinone Chemotype

While direct biological data for the target compound itself is not yet published in peer-reviewed literature, the 2-pyridyl-4(3H)-quinazolinone chemotype has demonstrated quantifiable antimicrobial and antiproliferative activity across multiple independent studies [1][2]. A structurally related 2-pyridylquinazoline derivative (compound 9) showed selective antibacterial activity against S. aureus with an inhibition zone of 26 mm and MIC of 256 µg/mL [1]. In a separate study of quinazolin-4-one derivatives bearing pyridine hybrids, compound 4b exhibited an IC50 of 1.2 nmol/mL against HCT116 colon cancer cells, which was 4-fold more potent than doxorubicin (IC50 = 4.8 nmol/mL) [2]. These class-level data suggest that the target compound, with its specific 6-methyl-2-pyridyl and 4-methoxyphenyl substitution, warrants prioritization for antimicrobial and anticancer screening based on established SAR trends within this chemotype. Importantly, the target compound has not been explicitly tested in these published assays; its activity must be empirically determined.

Antimicrobial / cytotoxic class data
Class-level
Target compound not directly assayed
Class representatives: S. aureus MIC 256 µg/mL; HCT116 IC50 1.2 nmol/mL (4× doxorubicin)
Class precedent supports screening prioritization; independent verification of target compound potency required
Antimicrobial (broth microdilution) and SRB cytotoxicity data from published 2-pyridylquinazoline studies
Antimicrobial activity Cytotoxic activity Antibacterial Anticancer SAR

Optimal Research Applications for This Quinazolinone


Structure-Based Drug Design Targeting HsMetAP1 Tyr37 Subpocket

Based on the demonstrated binding-pose shift induced by the 6-methylpyridyl group (Tyr37C-directed orientation of the 4-methoxyphenyl group vs. Arg93A orientation without the 6-methyl) [1], this compound is specifically indicated for docking-based virtual screening and crystallographic fragment-growing campaigns targeting the Tyr37 subpocket of HsMetAP1 or homologous metalloproteases. Researchers should not substitute this compound with 3-methyl or unsubstituted pyridyl analogs, as those will orient the 4-methoxyphenyl group toward Arg93A, yielding misleading SAR.

Physicochemical Profiling and CNS Permeability Screening

The combination of the 4-methoxyphenyl group (increased lipophilicity, added H-bond acceptor) and the fully aromatic quinazolinone core differentiates this compound from the partially saturated dihydro analog (CAS 345990-72-9, logP 4.16) and the low-MW 2-methyl analog (MW 251.3) . This compound is suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies where the balance between lipophilicity and H-bonding capacity is a critical selection parameter.

Antimicrobial and Anticancer Screening Prioritization

Following the precedent set by compound 9 (S. aureus IZ = 26 mm, MIC = 256 µg/mL) [2] and the potent HCT116 activity of related quinazolin-4-one pyridine hybrids (IC50 = 1.2 nmol/mL, 4× doxorubicin) [3], this compound should be prioritized in antimicrobial susceptibility testing (broth microdilution per CLSI guidelines) and antiproliferative screening (SRB or MTT assays) against Gram-positive bacteria and solid tumor cell lines. Users must independently determine MIC and IC50 values; the class-level data provide screening rationale but not guaranteed potency.

SAR Expansion of 2-Aryl and N3-Heteroaryl Substitution Space

This compound occupies a specific and underexplored point in the 2,3-disubstituted 4(3H)-quinazolinone SAR matrix: 4-methoxyphenyl at C2 combined with 6-methyl-2-pyridyl at N3. It serves as a key intermediate for systematic variation studies—replacing the 4-methoxyphenyl with other substituted phenyl, heteroaryl, or alkyl groups while holding the 6-methyl-2-pyridyl N3 substituent constant. The demonstrated binding-pose sensitivity to the 6-methyl group [1] makes this N3 substituent a critical fixed element around which 2-position SAR can be explored.

Application
Selection Property
Validation Focus
MetAP1 Tyr37 subpocket targeting
6-Methylpyridyl-directed binding pose orientation
Docking vs. crystallography validation of 4-methoxyphenyl–Tyr37C interaction
Physicochemical profiling & permeability screening
Methoxy H-bond acceptor / lipophilicity balance
PAMPA or Caco-2 assay context; comparison with dihydro and des-methoxy analogs
Antimicrobial & anticancer screening prioritization
Quinazolinone chemotype precedent
Independent MIC / IC50 determination required; class data only support screening rationale
2,3-Disubstituted quinazolinone SAR expansion
6-Methyl-2-pyridyl N3 anchor with fixed binding pose
Systematic 2-aryl variation while maintaining 6-methylpyridyl orientation context
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